N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound (CAS No. 1040634-09-0) is a thieno[3,2-d]pyrimidin-4-one derivative with a molecular formula of C₂₁H₁₆BrN₃O₂S₂ and a molecular weight of 486.402 g/mol . Its structure comprises a thieno[3,2-d]pyrimidinone core substituted with a 4-methylphenyl group at position 7 and a methyl group at position 2. This scaffold is associated with biological activities such as kinase inhibition and antimicrobial effects due to the presence of the thioether and amide moieties .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S2/c1-13-3-5-14(6-4-13)17-11-29-20-19(17)25-22(26(2)21(20)28)30-12-18(27)24-16-9-7-15(23)8-10-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJVNRRLZGOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-(4-Bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Differences: Incorporates a cyclopenta ring fused to the thieno[3,2-d]pyrimidine core, increasing conformational rigidity. The 4-chlorophenyl substituent at position 3 and a 4-bromo-2-methylphenyl acetamide group differentiate it from the target compound .
- Implications : The cyclopenta ring may reduce solubility but enhance binding to hydrophobic enzyme pockets. The chlorine atom could improve electronegativity and target affinity compared to the methyl group in the target compound .
2.1.2 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Structural Differences: Simpler pyrimidin-4-one core lacking the thieno-fused ring system. The 4-methyl group on the pyrimidine and a 4-bromophenyl acetamide group are retained .
- Implications: Reduced molecular complexity lowers molecular weight (354.00 g/mol vs.
2.1.3 N-(3,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Differences: Features a hexahydrobenzothieno[2,3-d]pyrimidine core with a saturated six-membered ring and a 4-ethoxyphenyl substituent. The acetamide group is linked to a 3,5-dimethylphenyl ring .
- Implications : The saturated ring system may enhance metabolic stability but reduce π-π stacking interactions critical for binding kinases. The ethoxy group could increase lipophilicity .
Physicochemical and Pharmacological Comparisons
- Solubility: The target compound’s bromophenyl and methylphenyl groups likely reduce aqueous solubility compared to the simpler pyrimidinone analogue .
- Bioactivity: The thieno[3,2-d]pyrimidinone core in the target compound is associated with kinase inhibition, whereas the non-fused pyrimidinone in shows antimicrobial activity due to its smaller size and polar groups .
Biological Activity
N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine family, characterized by its complex structure that includes a bromophenyl group and a thienopyrimidine core. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C22H18BrN3O2S2, with a molecular weight of 500.43 g/mol. Its structure features:
| Component | Description |
|---|---|
| Bromophenyl group | Enhances lipophilicity and biological activity |
| Thienopyrimidine core | Provides unique chemical reactivity |
| Acetamide moiety | Contributes to solubility and interaction with biological targets |
Anticancer Potential
Preliminary studies suggest that this compound exhibits promising anticancer activity . In vitro assays have demonstrated its capacity to inhibit cancer cell proliferation in various cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50).
For instance, related thiophene derivatives have shown IC50 values ranging from 0.075 to 6.96 µM against key targets such as VEGFR-2 and AKT, which are crucial in cancer progression and survival pathways . The specific IC50 values for this compound are currently under investigation but are expected to be competitive within this range.
The proposed mechanism of action includes:
- Inhibition of Kinases : The compound may inhibit critical kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that treatment with related compounds results in S phase cell cycle arrest, preventing cancer cells from proliferating.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related thienopyrimidine compounds:
-
In Vitro Testing : A study evaluated the antiproliferative activity of various thiophene derivatives using MTT assays on HepG2 and PC-3 cells. Results indicated significant cytotoxic effects across multiple derivatives .
Compound IC50 (µM) Target Compound 1 0.075 VEGFR-2 Compound 2 0.126 AKT - Mechanistic Insights : Docking studies have shown that these compounds fit into the active sites of target proteins similarly to established inhibitors, suggesting potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
